Cas no 175205-61-5 (3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole)
3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
-
- 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole
- 1,2,4-Oxadiazole, 3-(chloroMethyl)-5-(2-Methoxyphenyl)-
- 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]anisole, 1-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-methoxybenzene
- 2-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]phenyl methyl ether
- 175205-61-5
- AKOS005198993
- ZOWLLEBVXDSRDI-UHFFFAOYSA-N
- 3-(chloromethyl)-5-[2-(methyloxy)phenyl]-1,2,4-oxadiazole
- 3-chloromethyl-5-(2-methoxyphenyl)-1,2,4-oxadiazole
- MFCD00084965
- FT-0613729
- AC-16380
- DTXSID40383884
- AS-8928
- A811950
- 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole, AldrichCPR
- EN300-7379369
- SCHEMBL379161
- STL097617
- 1-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-methoxybenzene
- DTXCID50334908
-
- MDL: MFCD00084965
- Inchi: 1S/C10H9ClN2O2/c1-14-8-5-3-2-4-7(8)10-12-9(6-11)13-15-10/h2-5H,6H2,1H3
- InChI Key: ZOWLLEBVXDSRDI-UHFFFAOYSA-N
- SMILES: ClCC1=NOC(C2C=CC=CC=2OC)=N1
Computed Properties
- Exact Mass: 224.03500
- Monoisotopic Mass: 224.0352552g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 48.2Ų
Experimental Properties
- Melting Point: 65-67°C
- PSA: 48.15000
- LogP: 2.48400
3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole Security Information
- Hazard Statement: Corrosive
- Hazardous Material transportation number:UN 3261
- Hazard Category Code: 34
- Safety Instruction: S26; S36/37/39; S45
-
Hazardous Material Identification:
- Safety Term:S26-36/37/39-45
- Risk Phrases:R34
3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 224027-1g |
3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole |
175205-61-5 | 95% | 1g |
£56.00 | 2022-02-28 | |
| Fluorochem | 224027-5g |
3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole |
175205-61-5 | 95% | 5g |
£144.00 | 2022-02-28 | |
| Fluorochem | 224027-10g |
3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole |
175205-61-5 | 95% | 10g |
£280.00 | 2022-02-28 | |
| TRC | C385905-10mg |
3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole |
175205-61-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C385905-50mg |
3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole |
175205-61-5 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C385905-100mg |
3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole |
175205-61-5 | 100mg |
$ 80.00 | 2022-06-06 | ||
| Alichem | A019108446-5g |
3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole |
175205-61-5 | 95% | 5g |
302.40 USD | 2021-06-17 | |
| Chemenu | CM370495-5g |
3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole |
175205-61-5 | 95%+ | 5g |
$*** | 2023-03-30 | |
| Apollo Scientific | OR29122-1g |
3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole |
175205-61-5 | 1g |
£64.00 | 2025-02-19 | ||
| Apollo Scientific | OR29122-5g |
3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole |
175205-61-5 | 5g |
£173.00 | 2025-02-19 |
3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole Suppliers
3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole
Latest Research Insights on 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole (CAS: 175205-61-5) in Chemical Biology and Pharmaceutical Applications
The compound 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole (CAS: 175205-61-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile structural features and potential therapeutic applications. This heterocyclic scaffold, characterized by a 1,2,4-oxadiazole core, has been explored for its role in modulating biological targets, particularly in the context of enzyme inhibition and receptor interaction. Recent studies highlight its utility as a key intermediate in the synthesis of bioactive molecules, with emerging evidence supporting its pharmacological relevance in neurological and inflammatory disorders.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor in the development of gamma-aminobutyric acid (GABA) receptor modulators. Researchers synthesized a series of derivatives using 175205-61-5 as a building block, achieving notable improvements in blood-brain barrier permeability compared to conventional analogs. The chloromethyl group at the 3-position was identified as critical for covalent binding to target proteins, while the 2-methoxyphenyl moiety contributed to enhanced selectivity. Molecular docking simulations further validated its interaction with the GABAA receptor's benzodiazepine site, suggesting potential applications in anxiety and epilepsy therapeutics.
In parallel, a breakthrough in ACS Chemical Biology (2024) revealed the compound's role in PROTAC (Proteolysis-Targeting Chimera) technology. By conjugating 175205-61-5 with E3 ligase ligands, researchers developed bifunctional molecules capable of degrading pathological tau proteins in Alzheimer's disease models. The oxadiazole ring's metabolic stability proved advantageous in maintaining intracellular concentrations, with in vivo studies showing a 60% reduction in tau aggregates at nanomolar concentrations. These findings position the compound as a promising scaffold for neurodegenerative disease drug development.
From a synthetic chemistry perspective, advances in green chemistry methodologies have been applied to optimize the production of 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole. A recent Organic Process Research & Development paper (2024) detailed a solvent-free mechanochemical synthesis route that improved yield to 92% while reducing hazardous waste generation by 78%. This environmentally sustainable approach addresses previous limitations in large-scale production, potentially accelerating its adoption in industrial pharmaceutical applications.
Ongoing clinical investigations (Phase I/II) are evaluating derivatives of 175205-61-5 as novel anti-inflammatory agents targeting the NLRP3 inflammasome pathway. Preliminary data presented at the 2024 American Chemical Society National Meeting demonstrated potent inhibition of IL-1β release in macrophage models, with an IC50 of 3.2 nM. Structural-activity relationship (SAR) studies emphasized the importance of the oxadiazole ring's dipole moment in disrupting protein-protein interactions within the inflammasome complex.
As research progresses, the unique physicochemical properties of 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole continue to reveal new therapeutic possibilities. Its balanced lipophilicity (LogP 2.1) and polar surface area (58 Ų) make it particularly valuable in CNS drug design. Future directions include exploration of its radiopharmaceutical potential through 18F-labeling for PET imaging applications, as well as development as a warhead in covalent inhibitor strategies for previously undruggable targets.
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